

Metronidazole-d3 chemical structure and properties

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Compound of Interest

Compound Name: Metronidazole-d3

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Metronidazole-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and experimental considerations of **Metronidazole-d3**, a deuterated analog of the widely used antibiotic and antiprotozoal agent, Metronidazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Structure and Identification

Metronidazole-d3 is a stable isotope-labeled version of Metronidazole, where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution is primarily utilized for analytical purposes, particularly as an internal standard in pharmacokinetic and metabolic studies.

The IUPAC name for **Metronidazole-d3** is 2-[5-nitro-2-(trideuteriomethyl)imidazol-1-yl]ethanol[1][2]. The deuteration at the methyl group provides a distinct mass difference from the parent compound without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:



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Figure 1. Chemical structure of Metronidazole-d3.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of **Metronidazole-d3** compared to its non-deuterated counterpart. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	С6Д3Н6N3О3	[2][3]
Molecular Weight	174.17 g/mol	[1][2][3]
Accurate Mass	174.0832 Da	[1][2]
Parent Drug	Metronidazole	[4]
CAS Number	83413-09-6	[1][2][3][4]
Appearance	White to pale yellow crystalline solid	[5]
Melting Point (Metronidazole)	159-163 °C	[5]
Boiling Point (Metronidazole)	405.4 °C at 760 mmHg	[5]
Solubility (Metronidazole)	Soluble in water (10 mg/ml at 20°C), ethanol (5 mg/ml), and DMSO (34 mg/ml at 25°C)	[6]

Table 1. Physicochemical properties of **Metronidazole-d3** and its parent compound.



Studies have suggested that deuteration can increase a drug's metabolic stability and biological half-life due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond[7][8][9][10]. This can lead to improved pharmacokinetic profiles.

Experimental Protocols Synthesis of Deuterated Metronidazole

A reported method for the synthesis of deuterated metronidazole involves the following steps:

- Reaction Setup: In a nitrogen-rich environment, combine Metronidazole (0.0342g, 0.2 mmol), benzoic acid (0.0049g, 0.04 mmol), and 1mL of Deuterium Oxide (D₂O).
- Reflux: Heat the mixture under reflux at 120°C for 48 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
- Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product three times with 3mL of ethyl acetate.
- Drying and Purification: Combine the organic layers and dry them using anhydrous sodium sulfate. The crude product is obtained by distilling the organic layer under reduced pressure and can be further purified using 99.9% ethanol[10].

Analytical Characterization

The synthesized deuterated metronidazole can be characterized using standard analytical techniques:

- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure and the location of the deuterium substitution.
- Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment[10].

Quantification in Biological Samples



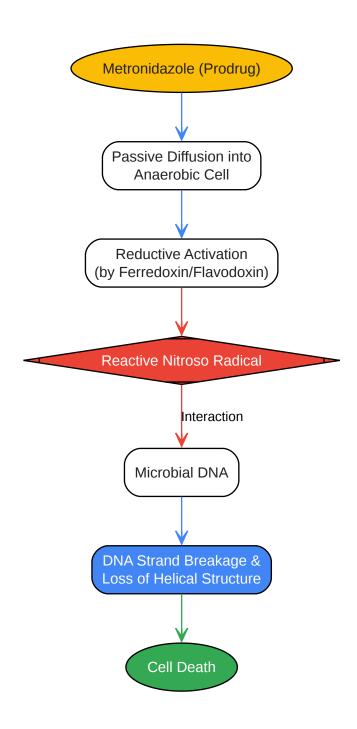




Metronidazole-d3 is commonly used as an internal standard for the quantification of Metronidazole in biological matrices like plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[11][12]. A general workflow for such an analysis is outlined below.







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